molecular formula C14H15ClO2 B8685495 4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde

4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde

Cat. No.: B8685495
M. Wt: 250.72 g/mol
InChI Key: LAFZKLFLZGXOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives It features a chlorophenyl group attached to a dihydropyran ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-propanediol.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyran ring. This can be achieved using acid catalysts like p-toluenesulfonic acid under reflux conditions.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carboxylic acid

    Reduction: 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the aldehyde functionality can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
  • 4-(4-Fluorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde
  • 4-(4-Methylphenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde

Uniqueness

4-(4-Chlorophenyl)-6,6-dimethyl-5,6-dihydro-2H-pyran-3-carbaldehyde is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-carbaldehyde

InChI

InChI=1S/C14H15ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,8H,7,9H2,1-2H3

InChI Key

LAFZKLFLZGXOON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(CO1)C=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (1.1 g) in dichloromethane (30 mL) at −78° C. was added dimethylsulfoxide (6.12 mL). The mixture was stirred at the temperature for 30 minutes, and then a solution of EXAMPLE 15D (1.2 g) in dichloromethane (10 mL) was added. The mixture was stirred at −78° C. for 2 hours before the addition of triethylamine (10 mL). The mixture was stirred overnight and the temperature was allowed to rise to room temperature. The mixture was diluted with ether (300 mL) and washed with water, brine and dried over Na2SO4. Concentration of the solvent and column purification (5% ethyl acetate in hexane) gave the product.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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